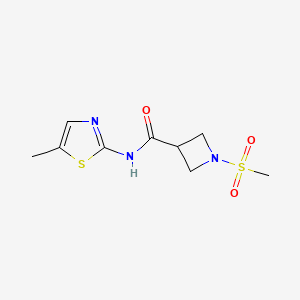![molecular formula C22H21Cl2N3O3S B3018782 5-[(3,4-dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1023939-04-9](/img/structure/B3018782.png)
5-[(3,4-dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-[(3,4-dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one" is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones have been extensively studied due to their potential therapeutic applications, including antimalarial and anticancer properties .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the use of heterocyclization reactions. For instance, a modified Grimmel's method was optimized for the N-heterocyclization of amino acid-linked sulphonamide, leading to the formation of 2,3-disubstituted quinazolinones . Additionally, the synthesis of substituted benzoquinazolinones involved palladium-catalyzed Buchwald–Hartwig coupling reactions, which is a method that could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which can be further modified with various substituents to enhance biological activity. The compound of interest contains a dichlorobenzylsulfanyl group and an isopropyl group, which may influence its binding affinity to biological targets .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical transformations. For example, the inherent lactam moiety in triazoloquinazolinones can be chemically transformed to access a variety of derivatives . Similarly, the compound may also undergo transformations that could be exploited to create new derivatives with potentially enhanced biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of substituents such as sulfanyl groups and halogens can affect properties like solubility, stability, and reactivity. The compound "5-[(3,4-dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one" likely possesses unique properties that could be beneficial for its biological activity, as seen in other quinazolinone derivatives .
Applications De Recherche Scientifique
Antimalarial and Antibacterial Effects
A study explored a series of 2,4-diamino-6-[(aralkyl and alicyclic)thio-, sulfinyl-, and sulfonyl]quinazolines, related to the chemical compound , for their suppressive activity against Plasmodium berghei, a cause of malaria in mice. Although the analogues were not as active as a specific quinazoline, they offer insights into potential antimalarial effects (Elslager et al., 1978).
Anticancer Activity
Another study synthesized amino- and sulfanyl-derivatives of benzoquinazolinones, revealing that compound 20a exhibited significant anticancer activity against specific cell lines. This highlights the potential application of similar compounds in cancer research (Nowak et al., 2015).
Diuretic Agents
Research into quinazolin‐4(3H)‐one derivatives containing either a thiazole or a 1,3,4‐thiadiazole moiety indicated that certain compounds showed significant diuretic activity. This suggests potential applications in treatments requiring diuresis (Maarouf et al., 2004).
Antimicrobial Activities
A novel series of polyhalobenzonitrile quinazolin-4(3H)-one derivatives displayed antimicrobial activities against various bacterial strains and fungi, indicating the potential of related compounds in antimicrobial treatments (Shi et al., 2013).
Antitumor Activity
A series of 4-substituted amino-7,8-dimethoxy-1-phenylimidazo[1,5-a]quinazolin-5(4H)-one derivatives were found to inhibit a human mammary carcinoma cell line, suggesting the relevance of similar compounds in antitumor research (Georgey, 2014).
Mécanisme D'action
Target of Action
The primary target of this compound is the Human receptor protein tyrosine phosphatase gamma (RPTPγ) . RPTPγ is a type of enzyme known as a phosphatase that plays a crucial role in cellular signaling processes.
Mode of Action
The compound interacts with its target, RPTPγ, by binding to a small hydrophobic pocket adjacent to the active site . This binding prevents the closure of the WPD-loop over the active site and disrupts the catalytic cycle of the enzyme .
Result of Action
The molecular effect of the compound’s action is the disruption of the catalytic cycle of RPTPγ, which inhibits the enzyme’s activity . This can lead to alterations in cellular signaling pathways, potentially affecting cell growth and differentiation.
Propriétés
IUPAC Name |
5-[(3,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3-propan-2-yl-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O3S/c1-11(2)19-21(28)26-20-13-8-17(29-3)18(30-4)9-16(13)25-22(27(19)20)31-10-12-5-6-14(23)15(24)7-12/h5-9,11,19H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWZGCUPMOGQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N=C2N1C(=NC3=CC(=C(C=C32)OC)OC)SCC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,4-dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

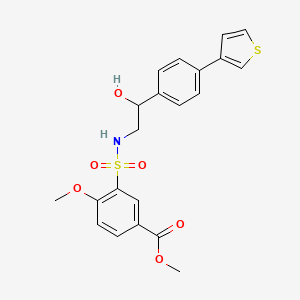

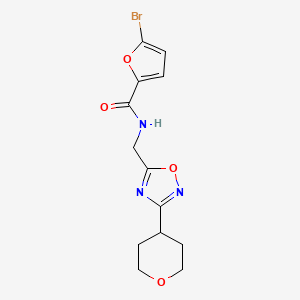
![ethyl 3-(8-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B3018703.png)
![Ethyl 4-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B3018704.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B3018708.png)
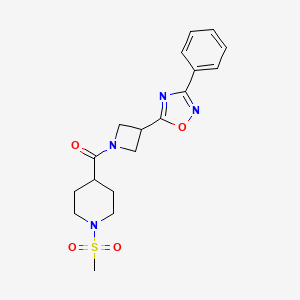
![4-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B3018711.png)
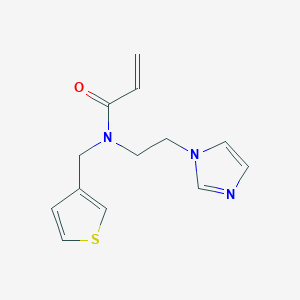
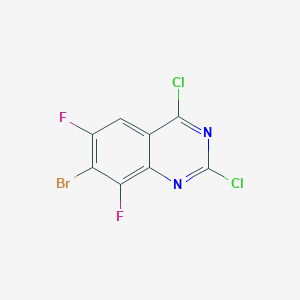
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3018718.png)
![N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B3018719.png)
